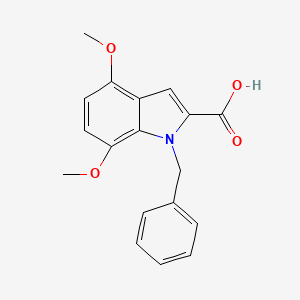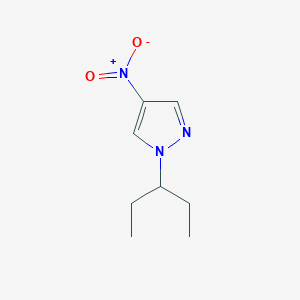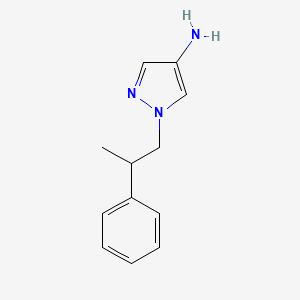![molecular formula C17H13N3O3 B6362003 1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240568-22-2](/img/structure/B6362003.png)
1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a biphenyl group and a nitro-substituted pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves multiple steps. One common method includes the Claisen-Schmidt condensation of 4-acetylbiphenyl with 4-nitro-1H-pyrazole . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-{[1,1’-biphenyl]-4-yl}-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one.
Reduction: 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its activity.
類似化合物との比較
Similar Compounds
4-Acetylbiphenyl: Lacks the nitro-pyrazole moiety, making it less versatile in biological applications.
4-Phenylacetophenone: Similar structure but without the pyrazole ring, limiting its potential interactions with biological targets.
4-Biphenylyl methyl ketone: Similar to 4-acetylbiphenyl but with different functional groups.
Uniqueness
1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the combination of the biphenyl and nitro-pyrazole moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(12-19-11-16(10-18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKQNMKYVLJFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)


![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)



